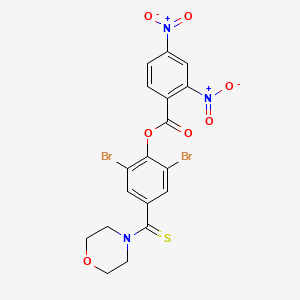
2,6-Dibromo-4-(morpholin-4-ylcarbonothioyl)phenyl 2,4-dinitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2,6-Dibromo-4-(morpholin-4-ylcarbonothioyl)phényl 2,4-dinitrobenzoate est un composé organique complexe qui présente une combinaison de groupes brome, morpholine et dinitrobenzoate.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2,6-Dibromo-4-(morpholin-4-ylcarbonothioyl)phényl 2,4-dinitrobenzoate implique généralement plusieurs étapes, en commençant par la préparation de la structure phénylique de base, suivie de l'introduction des groupes brome, morpholine et dinitrobenzoate. Les voies de synthèse courantes incluent :
Introduction de la morpholine : Le groupe morpholine est introduit par substitution nucléophile, où un groupe partant approprié sur le cycle phényle est remplacé par la morpholine.
Formation du dinitrobenzoate : La dernière étape implique l'estérification du cycle phényle avec l'acide 2,4-dinitrobenzoïque, généralement à l'aide d'un réactif de couplage comme la dicyclohexylcarbodiimide (DCC) en présence d'une base.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement, la pureté et la rentabilité. Les réacteurs à écoulement continu et les plateformes de synthèse automatisées peuvent être utilisés pour améliorer l'efficacité et la scalabilité.
Analyse Des Réactions Chimiques
Types de réactions
Le 2,6-Dibromo-4-(morpholin-4-ylcarbonothioyl)phényl 2,4-dinitrobenzoate peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants forts tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3).
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4).
Substitution : Les atomes de brome peuvent être substitués par d'autres nucléophiles tels que les amines ou les thiols dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Permanganate de potassium (KMnO4) en milieu acide ou basique.
Réduction : Borohydrure de sodium (NaBH4) dans le méthanol ou l'éthanol.
Substitution : Amines ou thiols en présence d'une base comme la triéthylamine (TEA).
Principaux produits formés
Oxydation : Formation d'acides carboxyliques ou de cétones correspondants.
Réduction : Formation d'alcools ou d'amines.
Substitution : Formation de nouveaux dérivés avec des groupes fonctionnels substitués.
Applications de recherche scientifique
Le 2,6-Dibromo-4-(morpholin-4-ylcarbonothioyl)phényl 2,4-dinitrobenzoate a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique pour la préparation de molécules complexes.
Biologie : Étudié pour son potentiel en tant que sonde biochimique ou inhibiteur dans des études enzymatiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment les activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de matériaux et de revêtements avancés en raison de ses propriétés chimiques uniques.
Mécanisme d'action
Le mécanisme d'action du 2,6-Dibromo-4-(morpholin-4-ylcarbonothioyl)phényl 2,4-dinitrobenzoate implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir en :
Inhibition des enzymes : Liaison au site actif des enzymes et inhibition de leur activité.
Modulation des voies de signalisation : Interférence avec les voies de signalisation cellulaire, conduisant à des réponses cellulaires modifiées.
Induction de l'apoptose : Déclenchement de la mort cellulaire programmée dans les cellules cancéreuses par l'activation des voies apoptotiques.
Applications De Recherche Scientifique
2,6-Dibromo-4-(morpholine-4-carbothioyl)phenyl 2,4-dinitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving bromine and nitro groups.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2,6-dibromo-4-(morpholine-4-carbothioyl)phenyl 2,4-dinitrobenzoate involves its interaction with molecular targets such as enzymes or receptors. The bromine and nitro groups may participate in redox reactions, while the morpholine and carbothioyl groups can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
2,6-Dibromo-4-nitrophénol : Structure phénylique bromée similaire mais sans les groupes morpholine et dinitrobenzoate.
6,8-Dibromo-2-(4-morpholin-4-yl-phényl)-quinoléine : Contient des groupes brome et morpholine mais possède un noyau quinoléine au lieu d'un cycle phényle.
2,6-Dibromo-4-[1-(3-bromo-4-hydroxyphényl)-1-méthyléthyl]phénol : Structure phénylique bromée similaire avec des groupes hydroxy et méthyléthyl supplémentaires.
Unicité
Le 2,6-Dibromo-4-(morpholin-4-ylcarbonothioyl)phényl 2,4-dinitrobenzoate est unique en raison de sa combinaison de groupes brome, morpholine et dinitrobenzoate, qui confèrent des propriétés chimiques distinctes et des applications potentielles. Sa structure permet une réactivité chimique et des interactions avec les cibles biologiques diverses, ce qui en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C18H13Br2N3O7S |
|---|---|
Poids moléculaire |
575.2 g/mol |
Nom IUPAC |
[2,6-dibromo-4-(morpholine-4-carbothioyl)phenyl] 2,4-dinitrobenzoate |
InChI |
InChI=1S/C18H13Br2N3O7S/c19-13-7-10(17(31)21-3-5-29-6-4-21)8-14(20)16(13)30-18(24)12-2-1-11(22(25)26)9-15(12)23(27)28/h1-2,7-9H,3-6H2 |
Clé InChI |
MWMFTSXZXXNQME-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=S)C2=CC(=C(C(=C2)Br)OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,8-dibromo-3-{[2-(4-nitrophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one](/img/structure/B11663703.png)
![ethyl (2Z)-2-[(5-bromofuran-2-yl)methylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11663708.png)
![6-Amino-3-(3,4-dimethoxyphenyl)-4-(3-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11663709.png)
![N'-[(1Z)-1-(4-bromophenyl)ethylidene]furan-2-carbohydrazide](/img/structure/B11663711.png)

![5-[(2,6-Dichlorophenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11663718.png)
![6-amino-4-(3-hydroxy-4-methoxyphenyl)-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11663730.png)
![(3,5-Dimethylpiperidin-1-yl)[2-(4-propoxyphenyl)quinolin-4-yl]methanone](/img/structure/B11663746.png)
![(5Z)-5-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11663747.png)
![N-Cyclohexyl-2-[N-(4-methylphenyl)3,4-dimethoxybenzenesulfonamido]acetamide](/img/structure/B11663757.png)
![2-(1,3-benzothiazol-2-yl)-4-[(1E)-N-(4-methoxyphenyl)ethanimidoyl]-5-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11663761.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11663763.png)
![1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)hexan-1-one](/img/structure/B11663764.png)
